Guanidine Phosphate

Description

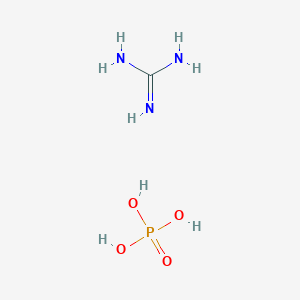

Structure

2D Structure

Properties

IUPAC Name |

guanidine;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N3.H3O4P/c2-1(3)4;1-5(2,3)4/h(H5,2,3,4);(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEDDGDWODCGBFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)(N)N.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH8N3O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5423-23-4, 38848-02-1, 5423-22-3, 113-00-8 (Parent) | |

| Record name | Guanidine, phosphate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5423-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanidine, phosphate (3:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38848-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanidine, phosphate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5423-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanidinium phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001763071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

157.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1763-07-1, 5423-22-3, 5423-23-4 | |

| Record name | Guanidinium phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1763-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanidinium phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001763071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monoguanidine phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005423223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5423-23-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8141 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC8140 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8140 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Guanidinium phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.615 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOGUANIDINE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TXI2V75J2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Guanidine Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of guanidine (B92328) phosphate (B84403). It includes quantitative data, detailed experimental protocols for its synthesis and analysis, and visualizations to illustrate key processes and relationships.

Core Chemical and Physical Properties

Guanidine phosphate is a salt formed from the strong organic base guanidine and phosphoric acid. It typically appears as a white crystalline solid.[1] Its properties are dictated by the ionic interaction between the resonant-stabilized guanidinium (B1211019) cation and the phosphate anion.

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Molecular Formula | CH₅N₃·H₃PO₄ (Monoguanidine) or C₂H₁₀N₆·H₃PO₄ (Diguanidine) | [1][2][3][4] |

| Molecular Weight | 157.07 g/mol | [2][4] |

| Appearance | White to off-white crystalline powder | [1][2][3] |

| Melting Point | 247-250 °C (decomposes) | [2][3][5][6] |

| Density | ~1.48 g/cm³ | [2][3][6][7] |

| pKa (Guanidinium ion) | ~13.6 | [8][9] |

| Water Solubility | 15.5 g/100 g at 20°C; 250 g/L at 20°C | [2][3][5] |

| Methanol (B129727) Solubility | 0.1 g/100 g at 20°C (Slightly soluble) | [2][3][5] |

| Other Solubilities | Practically insoluble in organic solvents like benzene, acetone, and diethyl ether. | [2][3][5] |

| LogP | -3.48 at 25°C | [2] |

Detailed Chemical Characteristics

Acidity and Basicity

The guanidine component is a strong organic base due to the extensive resonance stabilization of its conjugate acid, the guanidinium cation. With a pKa of approximately 13.6, guanidine exists almost exclusively in its protonated (guanidinium) form in physiological and most aqueous solutions.[8][9] The phosphate component is a polyprotic acid, and the resulting salt can act as a buffering agent, helping to maintain stable pH levels in solution, a property valuable in biochemical applications.[1][10]

Solubility Profile

This compound exhibits high solubility in water but is only slightly soluble in polar organic solvents like methanol and is practically insoluble in nonpolar organic solvents.[2][5] This solubility is driven by the strong ion-dipole interactions between the guanidinium and phosphate ions and water molecules.

Thermal Stability and Decomposition

This compound decomposes upon heating between 247-250 °C.[2][3] Its thermal degradation behavior is a key aspect of its primary application as a flame retardant. When incorporated into materials like wood or cotton, it lowers the decomposition temperature of the material, promoting the formation of a stable carbonaceous char layer.[11][12] This char acts as a physical barrier, insulating the underlying material from heat and preventing the release of flammable gases, thereby inhibiting combustion.[11][13]

Reactivity and Interactions

The guanidinium cation is known for its ability to form strong bidentate hydrogen bonds with oxoanions like phosphates, carboxylates, and sulfates.[14] This interaction is fundamental to its role in stabilizing biomolecules.[1] this compound can interact with various metal hydroxides and has been noted for its binding to human serum proteins.[4]

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been documented. The choice of method can depend on the desired form (e.g., monoguanidine vs. dithis compound) and required purity.

Method 1: From Guanidine Hydrochloride and Phosphoric Acid

This protocol describes a common laboratory-scale synthesis.

-

Preparation of Guanidine Free Base: A solution of guanidine hydrochloride in methanol is prepared. An equimolar amount of sodium metal is carefully added to the methanol to form sodium methoxide. This reacts with guanidine hydrochloride to produce the guanidine free base and sodium chloride precipitate.[2]

-

Reaction: The mixture is heated to approximately 60°C with stirring to ensure complete reaction.[2]

-

Isolation of Free Base: The mixture is cooled, and the precipitated sodium chloride is removed by filtration.

-

Formation of Phosphate Salt: Phosphoric acid is added dropwise to the filtrate containing the guanidine free base. The reaction is carried out under constant stirring.[2]

-

Precipitation and Recovery: this compound precipitates out of the solution as a white solid. The precipitate is collected by filtration, washed with a small amount of cold methanol, and dried under vacuum.[2]

Method 2: From Dicyandiamide and Ammonium (B1175870) Chloride

This industrial method is used for producing this compound for applications like flame retardants.[13]

-

Initial Reaction: Dicyandiamide and ammonium chloride are mixed in a 1:2 molar ratio and heated to 170–230 °C for 2–3 hours.[13]

-

Base Treatment: After cooling, methanol and solid sodium hydroxide (B78521) are added. The mixture is stirred and refluxed for 2 hours.[13]

-

Filtration: The solution is filtered to remove any solid byproducts.

-

Neutralization and Precipitation: The filtrate is neutralized with 85% phosphoric acid. The pH is carefully adjusted to select for the desired product: a pH of 4 yields monoguanidine dihydrogen phosphate (GDP), while a pH of 8 yields diguanidine hydrogen phosphate (DHP).[13]

-

Final Processing: The white precipitate is aged, collected by suction filtration, and dried to yield the final product.[13]

Characterization by Thermal Analysis

The thermal stability and flame-retardant properties of materials treated with this compound are often evaluated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA).

-

Sample Preparation: A small, precisely weighed sample (typically 5-10 mg) of this compound or a material treated with it is placed in an inert crucible (e.g., alumina).

-

TGA/DTA Analysis: The sample is heated in a controlled atmosphere (e.g., air or nitrogen) at a constant heating rate (e.g., 10 °C/min) from ambient temperature to a final temperature (e.g., 800 °C).[11]

-

Data Interpretation:

-

TGA Curve: Plots the percentage of mass loss versus temperature. The onset temperature of decomposition and the percentage of residual char at the final temperature are key parameters. A lower decomposition temperature and higher char yield for a treated material indicate effective flame retardancy.[11][12][13]

-

DTA Curve: Plots the temperature difference between the sample and a reference, indicating exothermic or endothermic transitions.

-

Visualizations: Workflows and Interactions

Diagram 1: Synthesis of this compound from Guanidine HCl

Caption: A workflow diagram illustrating the laboratory synthesis of this compound.

Diagram 2: Ionic Interaction in this compound

Caption: Bidentate hydrogen bonding between guanidinium and phosphate ions.

Diagram 3: Logical Flow of Flame Retardancy Mechanism

Caption: The mechanism of action for this compound as a flame retardant.

References

- 1. CAS 5423-23-4: Guanidine, phosphate (2:1) | CymitQuimica [cymitquimica.com]

- 2. This compound | 5423-23-4 [chemicalbook.com]

- 3. This compound [chembk.com]

- 4. This compound | 5423-23-4 | FG40353 | Biosynth [biosynth.com]

- 5. This compound CAS#: 5423-23-4 [m.chemicalbook.com]

- 6. parchem.com [parchem.com]

- 7. Qinhuangdao TianZi Chemical Co., Ltd. --Guanidine Phosphate [tianzichem.com]

- 8. Guanidine | CH5N3 | CID 3520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Cas 1763-07-1,this compound | lookchem [lookchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Flame Retardant Properties of a this compound–Zinc Borate Composite Flame Retardant on Wood - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dspace.mit.edu [dspace.mit.edu]

Guanidine Phosphate: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of guanidine (B92328) phosphate (B84403), a compound of significant interest in biochemical research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering detailed information on its chemical properties, synthesis, and biological relevance.

Chemical Identification and Properties

Guanidine phosphate is a salt formed from the strong organic base guanidine and phosphoric acid. Its unique properties make it a versatile tool in various scientific applications.

CAS Number: 5423-23-4[1]

Synonyms:

-

This compound (2:1)[2]

-

Guanidinium (B1211019) monohydrogen phosphate[2][3]

-

SEC GPH[4]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | CH₈N₃O₄P | [1][4] |

| Molecular Weight | 157.07 g/mol | [1][5] |

| Melting Point | 247-250 °C (decomposes) | [1][4] |

| Solubility in Water | 15.5 g/100 g at 20°C; 250 g/L at 20°C | [4][6] |

| Solubility in Methanol | 0.1 g/100 g at 20°C | [4][6] |

| Appearance | White crystalline powder | [4][6] |

| Density | 1.48 g/cm³ | [1][4] |

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of this compound have been reported. The following protocols provide detailed methodologies for its preparation from different starting materials.

Synthesis from Guanidine Hydrochloride and Phosphoric Acid

This method involves the reaction of guanidine hydrochloride with phosphoric acid, leading to the formation of dithis compound and hydrogen chloride gas.

Materials:

-

Guanidine hydrochloride

-

Phosphoric acid (e.g., 85 wt %)

-

Water

Procedure:

-

Reaction Setup: In a suitable reaction vessel, mix guanidine hydrochloride and phosphoric acid in a molar ratio ranging from 1.1:1 to 2.0:1.

-

Reaction Conditions: Heat the mixture to a temperature between 30°C and 120°C. The reaction time can vary from 1 to 48 hours depending on the temperature. For example, a reaction at 70°C can be carried out for 8 hours. Hydrogen chloride gas will be generated during the reaction.

-

Crystallization: After the reaction is complete, cool the reaction mixture to approximately 20-22°C at a controlled rate (e.g., 2°C/10 min). Allow the mixture to stand for about 2-2.5 hours to facilitate the crystallization of the crude dithis compound.

-

Filtration: Separate the crude product by filtration.

-

Purification (Recrystallization): Dissolve the crude product in water and recrystallize to obtain the purified this compound.

-

Drying: Dry the final product at room temperature.

Synthesis from Guanidine Carbonate and Phosphoric Acid

This aqueous solution method allows for the preparation of this compound by controlling the pH of the reaction.

Materials:

-

Guanidine carbonate

-

Phosphoric acid

-

Water

Procedure:

-

Reaction: Dissolve guanidine carbonate in water and slowly add phosphoric acid to the solution while monitoring the pH. The reaction between guanidine carbonate and phosphoric acid in an aqueous solution yields this compound.

-

Product Isolation: The product can be isolated by crystallization from the solution.

-

Analysis: The purity of the obtained this compound can be confirmed by determining the guanidine, nitrogen, and phosphorus content, as well as by infrared spectroscopy.

Synthesis from Cyanoguanidine and Phosphoric Acid

This process involves the high-temperature reaction of cyanoguanidine with phosphoric acid and is particularly useful for producing this compound compositions for applications such as flame retardants.

Materials:

-

Cyanoguanidine

-

Phosphoric acid (e.g., 65%)

-

Surfactant (optional)

Procedure:

-

Initial Reaction: Create a slurry of approximately equimolar quantities of cyanoguanidine and 65% phosphoric acid.

-

Heating: Heat the slurry with stirring. The hydrolysis of cyanoguanidine to carbamoylthis compound is initiated at 85-90°C. Continue heating to 125°C over about 0.8 hours. The mixture will become a clear boiling liquid which then solidifies.

-

High-Temperature Conversion: Gradually heat the solid to a temperature in the range of 200°C to 240°C.

-

Reaction Maintenance: Maintain this temperature for a period of one to two hours with agitation. The reaction is complete when foaming stops.

-

Cooling: Cool the reaction mixture to room temperature to obtain the this compound product.

Biological and Pharmacological Significance

The guanidinium group, a key feature of this compound, plays a crucial role in molecular recognition due to its ability to form strong non-covalent interactions, such as hydrogen bonds and electrostatic interactions with anionic groups like phosphates, carboxylates, and sulfates. This has led to the investigation of guanidine-containing compounds in various therapeutic areas.

Interaction with DNA and Anticancer Potential

The positively charged guanidinium group can interact with the negatively charged phosphate backbone of DNA, particularly within the minor groove. This interaction forms the basis for the design of novel anticancer agents.

Signaling Pathways in PHMG-p Induced Cellular Response

Polyhexamethylene this compound (PHMG-p), a polymeric derivative, has been shown to induce inflammatory responses and cellular damage. Understanding the signaling pathways involved is crucial for toxicological studies and the development of potential countermeasures.

PHMG-p exposure in human lung epithelial cells can lead to the production of pro-inflammatory cytokines through the activation of the JNK signaling pathway.

PHMG-p can damage tight junctions and the F-actin architecture in bronchial epithelial cells by activating a calcium-dependent signaling cascade.

Experimental Workflow: Drug Discovery and Development

This compound and its derivatives are valuable tools in the drug discovery workflow, from initial screening to preclinical studies. The following diagram illustrates a generalized workflow.

References

- 1. US4273687A - Preparation of this compound for hardboard flame retardant use - Google Patents [patents.google.com]

- 2. This compound [chembk.com]

- 3. EP0725065A2 - Process for the preparation of guanidine or melamine phosphates - Google Patents [patents.google.com]

- 4. Polyhexamethylene this compound induces IL-6 and TNF-α expression through JNK-dependent pathway in human lung epithelial cells. | Semantic Scholar [semanticscholar.org]

- 5. Polyhexamethylene this compound Damages Tight Junctions and the F-Actin Architecture by Activating Calpain-1 via the P2RX7/Ca2+ Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN114436900A - Production process of this compound - Google Patents [patents.google.com]

Guanidine Phosphate: A Technical Guide to Solubility in Aqueous and Organic Media

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanidine (B92328) phosphate (B84403) is a salt with significant industrial applications, notably as a flame retardant, water repellent, and rust inhibitor. A thorough understanding of its solubility characteristics in various solvents is crucial for its application, formulation, and in the context of environmental and safety assessments. This technical guide provides a comprehensive overview of the solubility of guanidine phosphate in water and common organic solvents. It includes tabulated quantitative solubility data, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound has been determined in water and several organic solvents. The available data is summarized in the table below for easy comparison.

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) | Citation |

| Water | 20 | 15.5 | [1][2][3][4] |

| Methanol | 20 | 0.1 | [1][2][4] |

| Benzene | 20 | Almost insoluble/Practically insoluble | [1][2][3] |

| Acetone | 20 | Almost insoluble/Practically insoluble | [1][2][3] |

| Diethyl Ether | 20 | Almost insoluble/Practically insoluble | [1][2][3] |

Experimental Protocol for Solubility Determination

While specific experimental details for the cited solubility data of this compound are not extensively published, a standard and widely accepted methodology for determining the solubility of a solid compound in a liquid solvent is the isothermal equilibrium method , followed by gravimetric analysis. This protocol is based on well-established scientific principles for solubility measurement.

Principle

A saturated solution of this compound is prepared in the solvent of interest at a constant temperature. The concentration of the dissolved solid in the saturated solution is then determined by separating the liquid phase from the undissolved solid and measuring the mass of the dissolved solute after solvent evaporation.

Materials and Apparatus

-

This compound (analytical grade)

-

Solvent of interest (e.g., deionized water, methanol)

-

Thermostatic water bath or incubator

-

Conical flasks with stoppers

-

Analytical balance (± 0.0001 g)

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Pipettes

-

Evaporating dish or watch glass

-

Drying oven

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a conical flask. The presence of undissolved solid is essential to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic water bath set to the desired temperature (e.g., 20 °C ± 0.5 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the dissolved solid becomes constant. A typical duration is 24 to 48 hours.

-

-

Separation of Liquid and Solid Phases:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation.

-

Filter the withdrawn sample using a syringe filter that is compatible with the solvent and has a pore size sufficient to remove all undissolved particles (e.g., 0.45 µm).

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish (W₁).

-

Transfer a known volume of the clear, filtered saturated solution into the pre-weighed evaporating dish.

-

Weigh the evaporating dish containing the solution (W₂).

-

Carefully evaporate the solvent in a drying oven at a temperature below the decomposition point of this compound until a constant weight is achieved.

-

Cool the evaporating dish in a desiccator to room temperature.

-

Weigh the evaporating dish with the dry residue (W₃).

-

Calculation of Solubility

The solubility is calculated using the following formulas:

-

Mass of the dissolved solute (this compound):

-

Mass_solute = W₃ - W₁

-

-

Mass of the solvent:

-

Mass_solvent = (W₂ - W₁) - (W₃ - W₁)

-

-

Solubility ( g/100 g of solvent):

-

Solubility = (Mass_solute / Mass_solvent) * 100

-

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

References

Unraveling the Intricacies: A Technical Guide to the Mechanism of Action of Guanidine Phosphate in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

The guanidinium (B1211019) group, a ubiquitous functional moiety in a variety of natural and synthetic compounds, plays a pivotal role in numerous biological processes. When coupled with a phosphate (B84403) counter-ion, as in guanidine (B92328) phosphate and its polymeric derivatives like polyhexamethylene guanidine phosphate (PHMG-P), its biological activities are profound and multifaceted. This technical guide delves into the core mechanisms by which this compound exerts its effects on biological systems, providing an in-depth analysis of its cellular interactions, signaling pathway modulations, and toxicological implications. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this intriguing class of compounds.

Fundamental Interactions: The Basis of Biological Activity

At its core, the biological action of the guanidinium cation, the active component of this compound, is dictated by its physicochemical properties. As a strong base, it exists in its protonated, positively charged guanidinium form at physiological pH.[1][2] This charge and its planar, Y-shaped geometry, which allows for the formation of multiple hydrogen bonds, are central to its interactions with biological macromolecules.[1]

The primary targets for these interactions are negatively charged molecules, most notably the phosphate groups present in the backbone of DNA and in the phospholipids (B1166683) of cell membranes .[1][3] The interaction with the DNA minor groove can disrupt critical cellular processes such as replication and transcription, ultimately triggering apoptosis in affected cells.[3] Furthermore, the binding to membrane phospholipids can compromise membrane integrity, leading to cellular leakage and lysis. This is a key mechanism behind the antimicrobial activity of many guanidine-containing compounds.[4]

Beyond these fundamental electrostatic interactions, guanidinium moieties can engage in cation-π interactions with aromatic residues of proteins, further expanding their range of biological targets.[3][5] Guanidinium chloride is a well-established chaotropic agent, capable of denaturing proteins by disrupting their secondary and tertiary structures.[2]

Modulation of Cellular Signaling Pathways

This compound and its derivatives are potent modulators of various intracellular signaling pathways, often leading to inflammatory responses, cellular stress, and programmed cell death. The following sections detail the key pathways affected.

Pro-inflammatory Signaling Cascades

NF-κB Signaling Pathway: Polyhexamethylene this compound (PHMG-P) has been shown to trigger the activation of the NF-κB signaling pathway.[6] This occurs through the modulation of IκB-α degradation, a key inhibitor of NF-κB.[6] The subsequent translocation of NF-κB to the nucleus induces the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[6][7] This inflammatory response is a critical factor in the pulmonary toxicity associated with PHMG-P inhalation.[6]

JNK-Dependent Pathway: The expression of IL-6 and TNF-α in human lung epithelial cells exposed to PHMG-P is also mediated through the JNK-dependent pathway, highlighting a multi-pronged mechanism for inducing inflammation.[7]

P2RX7/Ca2+ Signaling Pathway: PHMG-P can activate the P2RX7 receptor, leading to an influx of calcium ions (Ca2+).[8] This increase in intracellular Ca2+ activates calpain-1, a calcium-dependent protease, which in turn damages tight junctions and the F-actin architecture of epithelial cells.[8] This disruption of epithelial barrier function is another contributor to lung inflammation.[8]

Cellular Stress and Apoptosis Pathways

Endoplasmic Reticulum (ER) Stress: Studies have demonstrated that PHMG-P can localize in the endoplasmic reticulum of lung epithelial cells, inducing ER stress.[9] This stress response can subsequently trigger apoptosis, contributing to the cytotoxic effects of the compound.[9]

AMPK Pathway: More recent research has uncovered a novel mechanism involving the lysosomal V-ATPase. Guanidine-derived polymeric nanoinhibitors have been shown to target and inhibit this proton pump, leading to a disruption in lysosomal acidification.[10] This, in turn, activates the AMPK pathway, which plays a central role in cellular energy homeostasis and can influence processes like fatty acid synthesis and lipolysis.[10]

Quantitative Data on Biological Effects

The biological effects of this compound derivatives are often dose-dependent. The following tables summarize key quantitative data from various studies.

| Compound | Cell Line | Parameter | Value | Reference |

| PHMG-P | RAW264.7 Macrophages | LC50 (6h) | 11.15 µg/mL | [6] |

| PHMG-P | RAW264.7 Macrophages | LC50 (24h) | 0.99 µg/mL | [6] |

| PHMG-P | Human Gingival Fibroblasts | Cytotoxicity (24h) | 0.00009% | [11] |

| Chlorhexidine (CHX) | Human Gingival Fibroblasts | Cytotoxicity (24h) | 0.0009% | [11] |

Table 1: Cytotoxicity Data

| Compound | Cell Line | Cytokine | Induction | Reference |

| PHMG-P | RAW264.7 Macrophages | IL-1β | Dose-dependent increase | [6] |

| PHMG-P | RAW264.7 Macrophages | IL-6 | Dose-dependent increase | [6] |

| PHMG-P | Human Lung Epithelial Cells | IL-6 | JNK-dependent increase | [7] |

| PHMG-P | Human Lung Epithelial Cells | TNF-α | JNK-dependent increase | [7] |

Table 2: Pro-inflammatory Cytokine Induction

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the mechanism of action of this compound.

Assessment of NF-κB Activation

Objective: To determine if a guanidine compound activates the NF-κB signaling pathway.

Methodology:

-

Cell Culture: RAW264.7 murine macrophages are cultured in appropriate media.

-

Treatment: Cells are treated with varying concentrations of the guanidine compound for specific time points.

-

Western Blot Analysis for IκB-α Degradation:

-

Cell lysates are prepared and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with a primary antibody against IκB-α, followed by a secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) system. A decrease in the IκB-α band indicates its degradation and subsequent NF-κB activation.

-

-

Luciferase Reporter Assay for NF-κB Transcriptional Activity:

-

Cells are transiently transfected with a luciferase reporter plasmid containing NF-κB binding sites.

-

Following treatment with the guanidine compound, cell lysates are prepared.

-

Luciferase activity is measured using a luminometer. An increase in luciferase activity indicates enhanced NF-κB-mediated gene transcription.

-

Evaluation of Tight Junction Integrity

Objective: To assess the effect of a guanidine compound on epithelial tight junction integrity.

Methodology:

-

Cell Culture: BEAS-2B human bronchial epithelial cells are grown on permeable supports to form a monolayer.

-

Treatment: The cell monolayer is exposed to the guanidine compound.

-

Transepithelial Electrical Resistance (TEER) Measurement:

-

TEER is measured at various time points using a voltmeter. A decrease in TEER indicates a loss of barrier integrity.

-

-

Immunofluorescence Staining for Tight Junction Proteins:

-

Cells are fixed and permeabilized.

-

Cells are incubated with primary antibodies against tight junction proteins (e.g., ZO-1, Occludin).

-

Fluorescently labeled secondary antibodies are used for visualization.

-

Images are captured using a confocal microscope to observe changes in the localization and structure of tight junction proteins.

-

Visualizing the Mechanisms

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Signaling pathway of PHMG-P induced NF-κB activation.

Caption: P2RX7/Ca2+ signaling pathway activated by PHMG-P.

Caption: Workflow for Western Blot analysis.

Conclusion

The mechanism of action of this compound in biological systems is complex, stemming from the fundamental physicochemical properties of the guanidinium cation. Its ability to interact with negatively charged macromolecules and modulate a variety of signaling pathways underpins its diverse biological effects, ranging from antimicrobial and anticancer activity to significant cellular toxicity. A thorough understanding of these mechanisms is crucial for the development of novel therapeutic agents that harness the beneficial properties of guanidine-containing compounds while mitigating their potential for harm. This guide provides a foundational resource for researchers and professionals dedicated to advancing our knowledge in this critical area of study.

References

- 1. On Guanidinium and Cellular Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Guanidine - Wikipedia [en.wikipedia.org]

- 3. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis for ligand binding to the guanidine-I riboswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of NF-κB signaling pathway in polyhexamethylene this compound induced inflammatory response in mouse macrophage RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Polyhexamethylene this compound Damages Tight Junctions and the F-Actin Architecture by Activating Calpain-1 via the P2RX7/Ca2+ Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Polyhexamethylene this compound Induces Apoptosis through Endoplasmic Reticulum Stress in Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effects of polyhexamethylene this compound on human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

Guanidine Phosphate vs. Guanidine Hydrochloride for Protein Unfolding: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of guanidine (B92328) phosphate (B84403) and the more conventionally used guanidine hydrochloride as protein denaturants. The document delves into the mechanisms of action, thermodynamic considerations, and practical experimental protocols for researchers engaged in protein folding and stability studies. While a wealth of quantitative data exists for guanidine hydrochloride, this guide also offers a theoretical framework for understanding the potential behavior of guanidine phosphate, for which direct experimental data is less prevalent in the current literature.

Introduction: The Role of Guanidinium (B1211019) Salts in Protein Denaturation

Guanidinium salts are powerful chaotropic agents widely employed to induce the unfolding of proteins. The guanidinium cation ([C(NH₂)₃]⁺) is the primary driver of this denaturation process. Its planar, resonance-stabilized structure allows it to effectively disrupt the non-covalent interactions that maintain a protein's native three-dimensional conformation. This disruption leads to the loss of secondary and tertiary structure, ultimately resulting in a denatured, random coil state.

The denaturation process is crucial for a variety of applications in research and drug development, including:

-

Protein folding and refolding studies: Understanding the thermodynamics and kinetics of protein folding and unfolding is fundamental to protein engineering and the development of therapeutic proteins.

-

Solubilization of inclusion bodies: Recombinantly expressed proteins often form insoluble aggregates known as inclusion bodies. Guanidinium salts are effective in solubilizing these aggregates to enable subsequent purification and refolding.

-

Assessment of protein stability: The resistance of a protein to denaturation by guanidinium salts provides a measure of its thermodynamic stability, a critical parameter in drug formulation and development.

While guanidine hydrochloride (GdnHCl) is the most extensively studied and utilized guanidinium salt for protein denaturation, the choice of the counter-ion can significantly influence the overall chaotropic strength and interaction with the protein.[1] This guide will explore the well-established properties of GdnHCl and provide a comparative analysis with the less-characterized this compound.

Mechanism of Protein Denaturation by Guanidinium Salts

The denaturation of proteins by guanidinium salts is a multifaceted process involving both direct and indirect interactions with the protein.

Direct Interactions:

-

Binding to the Peptide Backbone and Side Chains: The guanidinium cation can interact directly with the peptide backbone and both polar and non-polar amino acid side chains.[2] Its planar structure facilitates favorable stacking interactions with aromatic residues.[1]

-

Disruption of Hydrogen Bonds: Guanidinium ions can form hydrogen bonds with the protein, competing with and disrupting the intramolecular hydrogen bonds that stabilize secondary structures like alpha-helices and beta-sheets.[2]

Indirect Interactions (Disruption of Water Structure):

-

Weakening the Hydrophobic Effect: As a chaotropic agent, the guanidinium ion disrupts the highly ordered hydrogen-bonding network of water.[1] This disruption increases the solubility of nonpolar substances, thereby weakening the hydrophobic effect, which is a primary driving force for protein folding. By making it more energetically favorable for nonpolar side chains to be exposed to the solvent, guanidinium salts shift the equilibrium towards the unfolded state.

The role of the counter-anion is to modulate the overall effect of the guanidinium cation, a phenomenon that can be partially explained by the Hofmeister series.[1] Anions are ranked in this series based on their ability to salt out (stabilize) or salt in (destabilize) proteins.

Figure 1: General mechanism of protein unfolding by guanidinium salts.

Guanidine Hydrochloride: The Gold Standard

Guanidine hydrochloride is a potent denaturant, typically employed in concentrations ranging from 0 to 8 M to achieve complete protein unfolding.[1] The small and highly electronegative chloride anion is itself a weak chaotrope, contributing to the overall denaturing capacity of the salt.

Quantitative Data for Guanidine Hydrochloride-Induced Unfolding

The stability of a protein is often quantified by the free energy of unfolding in the absence of denaturant (ΔG°H₂O), the midpoint of the denaturation transition (Cm), and the m-value, which describes the dependence of ΔG on denaturant concentration.

| Protein | Cm (M) | ΔG°H₂O (kcal/mol) | m-value (kcal/mol·M) | Reference |

| Ribonuclease A | ~3.0 | ~8.9 | ~2.9 | [3] |

| Lysozyme | ~3.2 | ~9.7 | ~3.0 | [4] |

| Myoglobin | ~2.0 | ~6.0 | ~3.0 | [5] |

| Cytochrome c | ~2.5 | ~7.5 | ~3.0 | [6] |

| Chymotrypsinogen | ~2.0 | ~8.0 | ~4.0 | [3] |

Note: These values are approximate and can vary depending on experimental conditions such as pH, temperature, and buffer composition.

Experimental Protocol: Monitoring Protein Unfolding with Guanidine Hydrochloride

A common method for determining the thermodynamic parameters of protein unfolding involves monitoring changes in the intrinsic tryptophan fluorescence of a protein as a function of denaturant concentration.

Materials:

-

Purified protein of interest (with at least one tryptophan residue)

-

Guanidine hydrochloride (ultrapure grade)

-

Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of GdnHCl: Prepare a concentrated stock solution (e.g., 8 M) of GdnHCl in the desired buffer. Determine the precise concentration by refractive index measurements.[7]

-

Prepare a series of denaturant concentrations: Create a series of solutions with increasing concentrations of GdnHCl (e.g., from 0 to 6 M in 0.2 M increments) by diluting the stock solution with the buffer.

-

Prepare protein samples: Add a small, constant volume of the protein stock solution to each of the denaturant solutions to achieve a final protein concentration in the low micromolar range (e.g., 2-5 µM). Gently mix and incubate at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 2-4 hours, but may require optimization).

-

Measure fluorescence spectra: For each sample, measure the intrinsic tryptophan fluorescence spectrum. Excite the sample at 295 nm to minimize tyrosine fluorescence and record the emission spectrum from 310 nm to 400 nm.[8]

-

Data Analysis:

-

Determine the wavelength of maximum emission (λmax) for each spectrum. A red-shift in λmax (from ~330-340 nm to ~350-355 nm) indicates the unfolding of the protein and the exposure of tryptophan residues to the aqueous solvent.

-

Plot the λmax or the fluorescence intensity at a specific wavelength (e.g., 350 nm) as a function of the GdnHCl concentration.

-

Fit the resulting sigmoidal curve to a two-state unfolding model to determine the Cm, m-value, and ΔG°H₂O.[9]

-

Figure 2: A typical experimental workflow for studying protein unfolding.

This compound: A Theoretical and Comparative Perspective

Direct experimental data on the use of this compound as a protein denaturant is scarce in the scientific literature. However, we can infer its potential properties based on the established principles of the Hofmeister series and the known interactions of the phosphate anion.

The phosphate anion (H₂PO₄⁻/HPO₄²⁻) is generally considered to be a kosmotrope (or "salting-out" agent), meaning it tends to stabilize protein structures and decrease the solubility of nonpolar molecules. This is in contrast to the chaotropic chloride anion. This stabilizing effect is attributed to the strong interactions of the phosphate anion with water, which leads to its preferential exclusion from the protein surface.

Therefore, it is hypothesized that this compound would be a weaker denaturant than guanidine hydrochloride. The stabilizing effect of the phosphate anion would counteract the denaturing effect of the guanidinium cation.

Potential Advantages and Disadvantages of this compound:

-

Potential Advantages:

-

Buffering Capacity: Phosphate is a common buffering agent in biological systems. Using this compound could potentially simplify experimental setups by combining the denaturant and the buffering agent, provided the desired pH is within the buffering range of phosphate.

-

Milder Denaturation: For proteins that are prone to irreversible aggregation upon complete unfolding, the potentially milder denaturing conditions offered by this compound might be advantageous for refolding studies.

-

-

Potential Disadvantages:

-

Weaker Denaturant: Higher concentrations of this compound would likely be required to achieve the same degree of unfolding as GdnHCl, which may not be feasible for all proteins or experimental setups.

-

Potential for Precipitation: Phosphate can precipitate with certain divalent cations (e.g., Ca²⁺, Mg²⁺) that may be required for the stability or activity of some proteins.

-

Complex Interactions: The multiple charge states of the phosphate anion could lead to more complex interactions with the protein surface compared to the simple chloride anion.

-

Figure 3: Hypothesized comparative effects of chloride and phosphate anions.

Conclusion and Future Directions

Guanidine hydrochloride remains the denaturant of choice for most protein unfolding studies due to its well-characterized behavior and potent chaotropic nature. A vast body of literature provides a solid foundation for its use and the interpretation of experimental results.

This compound, on the other hand, represents an under-explored alternative. Based on the principles of the Hofmeister series, it is predicted to be a weaker denaturant than guanidine hydrochloride. This property could be advantageous in specific applications where milder denaturation is desired. However, the lack of direct comparative experimental data necessitates a cautious and empirical approach to its use.

Future research in this area should focus on direct, quantitative comparisons of the denaturing effects of this compound and guanidine hydrochloride on a range of model proteins. Such studies would provide valuable data on the Cm, m-values, and ΔG°H₂O for this compound-induced unfolding, allowing for a more informed selection of denaturants for specific research and development needs.

References

- 1. benchchem.com [benchchem.com]

- 2. sites.utexas.edu [sites.utexas.edu]

- 3. Thermodynamic analysis of interactions between denaturants and protein surface exposed on unfolding: interpretation of urea and guanidinium chloride m-values and their correlation with changes in accessible surface area (ASA) using preferential interaction coefficients and the local-bulk domain model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Guanidine hydrochloride-induced folding of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The magnitude of changes in guanidine-HCl unfolding m-values in the protein, iso-1-cytochrome c, depends upon the substructure containing the mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Use of Protein Folding Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Thermodynamics of Membrane Protein Folding Measured by Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Guanidine Phosphate as a Buffering Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of biological and chemical experimentation, the term "guanidine phosphate" can be misleading. While suggesting a singular buffering agent, it typically describes a solution containing a guanidinium (B1211019) salt and a phosphate-based buffer system. This guide provides an in-depth technical analysis of the distinct roles of each component, their physicochemical properties, and the critical considerations for their use in research and drug development. Contrary to what its name might imply, in the physiological pH range, the buffering capacity of a "this compound" solution is derived almost exclusively from the phosphate (B84403) species, while the guanidinium ion primarily functions as a potent chaotropic agent.

The Dichotomy of Function: Guanidinium as a Chaotrope and Phosphate as a Buffer

The guanidinium cation, the protonated form of guanidine (B92328), possesses a pKa value in the range of 12.5 to 13.6.[1][2][3][4] This exceptionally high pKa means that guanidine is a very strong base and its conjugate acid, the guanidinium ion, is a very weak acid.[2] Consequently, the guanidinium/guanidine pair does not have significant buffering capacity in the neutral pH range (typically 6-8) relevant to most biological experiments. At physiological pH, guanidine exists almost exclusively as the protonated guanidinium cation.[2][3][4]

The primary role of guanidinium salts, such as guanidine hydrochloride (GdnHCl) or guanidine thiocyanate (B1210189) (GTC), in these solutions is to act as a chaotropic agent.[2] Chaotropes disrupt the structure of water and weaken hydrophobic interactions, leading to the denaturation and unfolding of macromolecules like proteins and nucleic acids.[2] This property is invaluable in various applications, including protein refolding studies, RNA and DNA isolation, and as a component of lysis buffers.

The actual buffering agent in a "this compound" solution is the phosphate. The phosphate buffer system relies on the equilibrium between dihydrogen phosphate (H₂PO₄⁻) and hydrogen phosphate (HPO₄²⁻), which has a pKa of approximately 7.2. This makes phosphate an effective buffer in the pH range of roughly 6.2 to 8.2.

Physicochemical Properties

For clarity and comparative analysis, the quantitative data for the guanidinium ion and the phosphate buffer system are presented below.

Table 1: Physicochemical Properties of the Guanidinium Ion

| Property | Value | Reference(s) |

| pKa | 12.5 - 13.6 | [1][2][3][4] |

| Buffering Range | Not effective in physiological pH range | [2] |

| Primary Function | Chaotropic Agent (Protein Denaturant) | [2] |

| Molecular Formula (Guanidinium Cation) | CH₆N₃⁺ | [2] |

| Molecular Weight (Guanidine) | 59.07 g/mol | [1] |

Table 2: Physicochemical Properties of the Phosphate Buffer System

| Property | Value | Reference(s) |

| pKa₁ (H₃PO₄) | ~2.15 | |

| pKa₂ (H₂PO₄⁻) | ~7.20 | |

| pKa₃ (HPO₄²⁻) | ~12.35 | |

| Effective Buffering Range (pKa₂) | ~6.2 - 8.2 | |

| Primary Function | pH Buffering |

Critical Considerations and Potential Pitfalls

A significant issue arises when using phosphate buffers in conjunction with high concentrations of guanidinium salts, particularly in titration experiments. The addition of guanidinium chloride can cause a substantial shift in the pH of a phosphate buffer. This phenomenon is attributed to the differential effects of the high salt concentration on the activity coefficients of the phosphate buffer species (H₂PO₄⁻ and HPO₄²⁻) compared to other buffer systems like MOPS. This can lead to erroneous results in experiments sensitive to pH changes, such as protein denaturation studies. Therefore, careful consideration and pH monitoring are essential when using these combined systems.

Experimental Protocols

While "this compound" itself is not a standard buffer, solutions containing guanidinium salts and phosphate are common. Below are example protocols for the preparation of such solutions.

Protocol 1: Preparation of a General Lysis Buffer (Guanidinium-Phosphate Based)

This protocol describes the preparation of a lysis buffer containing guanidinium hydrochloride and a sodium phosphate buffer system.

Materials:

-

Guanidine Hydrochloride (GdnHCl)

-

Sodium Phosphate Monobasic (NaH₂PO₄)

-

Sodium Phosphate Dibasic (Na₂HPO₄)

-

Deionized Water

-

pH Meter

-

Stir Plate and Stir Bar

-

Graduated Cylinders and Beakers

-

0.45 µm Filter Sterilization Unit

Procedure:

-

Prepare Phosphate Stock Solutions:

-

Stock Solution A (0.2 M NaH₂PO₄): Dissolve 27.6 g of NaH₂PO₄ in 800 mL of deionized water. Adjust the final volume to 1 L.

-

Stock Solution B (0.2 M Na₂HPO₄): Dissolve 28.4 g of Na₂HPO₄ in 800 mL of deionized water. Adjust the final volume to 1 L.

-

-

Prepare the Guanidinium-Phosphate Buffer:

-

To prepare 1 L of a 6 M GdnHCl, 100 mM Sodium Phosphate buffer at pH 7.4:

-

In a 2 L beaker, combine approximately 195 mL of Stock Solution A and 805 mL of Stock Solution B. This will yield a starting phosphate buffer with a pH close to 7.4.

-

Slowly add 573.2 g of Guanidine Hydrochloride to the phosphate buffer solution while stirring continuously. The dissolution of GdnHCl is endothermic, so the solution will become cold.

-

Continue stirring until the GdnHCl is completely dissolved. This may take some time.

-

Once the solution has returned to room temperature, check the pH using a calibrated pH meter.

-

Adjust the pH to 7.4 using concentrated HCl or NaOH as needed. Be aware that the high salt concentration can affect the pH reading.

-

Bring the final volume to 1 L with deionized water.

-

Filter sterilize the buffer using a 0.45 µm filter.

-

Store at room temperature.

-

Visualizations

The Chemical Species in a "this compound" Buffer

The following diagram illustrates the primary chemical species present in a solution containing guanidinium and phosphate at a physiological pH.

Caption: Chemical species and their primary functions in a guanidinium-phosphate solution.

Experimental Workflow: Protein Denaturation Study

This diagram outlines a typical workflow for a protein denaturation study using a guanidinium-containing buffer.

Caption: A generalized workflow for protein denaturation experiments.

Conclusion

References

Guanidine Phosphate: A Technical Guide to its Influence on Enzyme Kinetics and Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanidine (B92328) phosphate (B84403), a salt of the strongly basic guanidine and phosphoric acid, presents a dual-faceted role in enzymology. The guanidinium (B1211019) cation is a well-documented protein denaturant and enzyme inhibitor, while the phosphate anion can act as a stabilizing agent and a crucial component in cellular signaling. This technical guide provides an in-depth analysis of the known and extrapolated effects of guanidine phosphate on enzyme kinetics and activity. Drawing from extensive research on guanidinium salts, primarily guanidine hydrochloride, and the known roles of phosphate in biological systems, this document offers a comprehensive overview for researchers in enzymology and drug development. We will explore the mechanisms of action, present quantitative data from studies on various enzymes, provide detailed experimental protocols for characterization, and visualize relevant biological pathways and experimental workflows.

Introduction: The Dichotomous Nature of this compound

The guanidinium ion, with its planar, resonance-stabilized structure, is a potent chaotropic agent that disrupts the tertiary and secondary structures of proteins by interfering with hydrogen bonds and hydrophobic interactions.[1] This property underlies its common use as a protein denaturant. Conversely, at lower concentrations, the guanidinium ion has been observed to stabilize certain protein structures, potentially through specific interactions with surface residues.[2]

The phosphate anion, on the other hand, is a ubiquitous biological molecule that can stabilize the native structure of enzymes, often through specific binding to active sites or allosteric sites.[3] Therefore, the effect of this compound on an enzyme is a complex interplay between the denaturing or inhibitory potential of the guanidinium cation and the stabilizing influence of the phosphate anion. The net effect is highly dependent on the specific enzyme, the concentration of this compound, and the experimental conditions.

Mechanisms of Action

The interaction of this compound with enzymes can be categorized into several mechanisms:

-

Protein Denaturation: At high concentrations, the guanidinium cation is the primary driver of denaturation. It disrupts the intricate network of non-covalent interactions that maintain the enzyme's three-dimensional structure, leading to unfolding and loss of activity.[1]

-

Enzyme Inhibition: At sub-denaturing concentrations, guanidinium can act as an enzyme inhibitor. The positively charged guanidinium group can interact with negatively charged residues in the active site or other critical regions of the enzyme.[4] The mechanism of inhibition can vary, with studies on guanidine hydrochloride showing mixed-type noncompetitive inhibition for some enzymes.

-

Stabilization by Phosphate: The phosphate anion can counteract the denaturing effect of the guanidinium ion by stabilizing the native conformation of the enzyme. This can occur through direct binding to the protein, often at phosphate-binding sites, which can lock the enzyme in its active conformation.[3]

-

Modulation of Signaling Pathways: As evidenced by studies on polymeric this compound (PHMG-p), these compounds can influence cellular signaling cascades. This is likely due to interactions with cell surface receptors or intracellular components, leading to downstream effects on enzyme activity.[5]

Quantitative Data on the Effects of Guanidinium Salts on Enzyme Activity

While direct quantitative data for this compound is scarce, extensive research on guanidine hydrochloride provides valuable insights into the potential effects of the guanidinium ion. The following tables summarize key findings from the literature.

Table 1: Effect of Guanidine Hydrochloride on the Activity of Various Enzymes

| Enzyme | Organism/Tissue Source | Guanidine HCl Concentration | Observed Effect | Reference |

| Alkaline Phosphatase (Bone isoenzyme) | Human serum | 0.3 mol/L | 86% inhibition (14% remaining activity) | [6] |

| Alkaline Phosphatase (Liver isoenzyme) | Human serum | 0.3 mol/L | 53% inhibition (47% remaining activity) | [6] |

| Alkaline Phosphatase (Intestinal isoenzyme) | Human serum | 0.3 mol/L | 10% inhibition (90% remaining activity) | [6] |

| Alkaline Phosphatase (Placental isoenzyme) | Human serum | 0.3 mol/L | 24% increase in activity | [6] |

| β-Galactosidase | Not specified | 3 M | Non-competitive inhibition | [7] |

| Protein Disulfide Isomerase | Recombinant Human | 0.2 - 0.8 M | Mixed-type noncompetitive nonlinear inhibition | [8] |

Table 2: Kinetic Parameters of Enzyme Inhibition by Guanidine Hydrochloride

| Enzyme | Substrate | Inhibitor | Inhibition Type | Km (mM) | Vmax (µmol/min) | Ki (mM) | Reference |

| β-Galactosidase | p-nitrophenyl β-D-galactopyranoside | Guanidine HCl (3 M) | Non-competitive | 0.25 (native) | 15.48 (native) | Not specified | [7] |

Experimental Protocols

General Enzyme Inhibition Assay

This protocol provides a framework for determining the inhibitory effect of this compound on a specific enzyme.

Materials:

-

Purified enzyme of interest

-

Substrate for the enzyme

-

This compound (or other guanidinium salts for comparison)

-

Assay buffer (Note: Phosphate-based buffers may interfere with the study of this compound's specific effects. Consider using buffers like Tris-HCl or HEPES.[9][10])

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the enzyme in the assay buffer. The final concentration should be determined empirically to ensure a linear reaction rate.

-

Prepare a stock solution of this compound in the assay buffer.

-

Prepare a series of dilutions of the substrate in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer, the enzyme solution, and varying concentrations of this compound to the appropriate wells.

-

Include control wells with no inhibitor and wells with no enzyme (blank).

-

Pre-incubate the plate at the optimal temperature for the enzyme for a set period (e.g., 15-30 minutes) to allow for inhibitor binding.

-

-

Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The wavelength will depend on the substrate and product.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.

-

Plot the reaction rate against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

-

To determine the mechanism of inhibition, perform the assay with varying substrate concentrations at fixed inhibitor concentrations. Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).[4]

-

Competitive inhibition: Vmax is unchanged, Km increases.

-

Non-competitive inhibition: Vmax decreases, Km is unchanged.

-

Uncompetitive inhibition: Both Vmax and Km decrease.

-

Mixed inhibition: Both Vmax and Km are altered.

-

-

Workflow for Assessing this compound's Effect on Enzyme Kinetics

Caption: A generalized workflow for investigating the inhibitory effects of this compound on enzyme activity.

Signaling Pathways Modulated by this compound Derivatives

Studies on polyhexamethylene this compound (PHMG-p) have shed light on its ability to modulate specific cellular signaling pathways, which can have downstream effects on enzyme activity.

JNK-Dependent Inflammatory Pathway

PHMG-p has been shown to induce the expression of pro-inflammatory cytokines such as IL-6 and TNF-α through the activation of the c-Jun N-terminal kinase (JNK) pathway in human lung epithelial cells.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. Protein stabilization by specific binding of guanidinium to a functional arginine-binding surface on an SH3 domain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effect of phosphate on the unfolding-refolding of phosphoglycerate kinase induced by guanidine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Polyhexamethylene this compound induces IL-6 and TNF-α expression through JNK-dependent pathway in human lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative method for determining serum alkaline phosphatase isoenzyme activity I. Guanidine hydrochloride: new reagent for selectively inhibiting major serum isoenzymes of alkaline phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetic Analysis of Guanidine Hydrochloride Inactivation of β-Galactosidase in the Presence of Galactose - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The inhibition mechanism of guanidine hydrochloride on the catalytic activity of recombinant human protein disulfide isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reply to Campos and Muñoz: Why phosphate is a bad buffer for guanidinium chloride titrations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Unveiling the Architecture of Guanidine Phosphate Crystals: A Technical Guide

For Immediate Release

This technical guide offers an in-depth structural analysis of guanidine (B92328) phosphate (B84403) crystals, catering to researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of the crystallographic features, experimental methodologies for structure determination, and the critical role of hydrogen bonding in these materials. Due to the limited availability of single-crystal diffraction data for guanidinium (B1211019) dihydrogen phosphate in the searched academic literature, this guide will focus on the closely related and well-characterized aminoguanidinium dihydrogen phosphate as a primary exemplar.

Introduction to Guanidinium Phosphate and Its Significance

The guanidinium cation, derived from the strong organic base guanidine, is of significant interest in crystal engineering and medicinal chemistry due to its ability to form extensive and robust hydrogen-bonding networks. When combined with the phosphate anion, it forms guanidinium phosphate salts, which are promising materials for various applications, including as potential nonlinear optical materials and in the study of biomolecular interactions. The precise arrangement of atoms and the intricate network of hydrogen bonds within these crystals dictate their physicochemical properties. Understanding this three-dimensional architecture is paramount for predicting and tuning these properties for specific applications.

Crystal Structure and Quantitative Analysis

The crystal structure of aminoguanidinium dihydrogen phosphate has been determined by single-crystal X-ray diffraction. The compound crystallizes in the triclinic space group P-1. Detailed crystallographic data for different phases at various temperatures are summarized below, providing a quantitative basis for understanding the crystal packing and intermolecular interactions.

Table 1: Crystallographic Data for Aminoguanidinium Dihydrogen Phosphate

| Parameter | Phase I (293 K) | Phase II (215 K) | Phase III (160 K) |

| Formula | CH₇N₄⁺ · H₂PO₄⁻ | CH₇N₄⁺ · H₂PO₄⁻ | CH₇N₄⁺ · H₂PO₄⁻ |

| Crystal System | Triclinic | Triclinic | Triclinic |

| Space Group | P-1 | P-1 | P-1 |

| a (Å) | 6.8220(2) | Data not specified | Data not specified |

| b (Å) | 7.1000(2) | Data not specified | Data not specified |

| c (Å) | 7.4500(2) | Data not specified | c-axis doubles |

| α (°) | 86.925(2) | Data not specified | Data not specified |

| β (°) | 80.731(2) | Data not specified | Data not specified |

| γ (°) | 79.630(2) | Data not specified | Data not specified |

| Volume (ų) | 350.21(2) | Data not specified | 692.34(3) |

| Z | 2 | 2 | 4 |

Note: Detailed unit cell parameters for Phase II and III were not provided in the abstract, but the key change in Phase III is the doubling of the c-axis. Data from a study on the structural phase transitions of aminoguanidinium(1+) dihydrogen phosphate.

The crystal structure of all three modifications consists of parallel layers of dihydrogen phosphate anions. These layers are interconnected by the aminoguanidinium cations through a network of N-H···O hydrogen bonds. The planar aminoguanidinium cations are oriented nearly parallel to each other and perpendicular to the anion layers. The primary structural differences between the phases lie in the location of the hydrogen atoms within the short O-H···O bonds that connect the dihydrogen phosphate anions.

Experimental Protocols

Synthesis and Crystallization of Aminoguanidinium Dihydrogen Phosphate

A representative method for the synthesis and growth of single crystals of aminoguanidinium dihydrogen phosphate is as follows:

-

Preparation of Solution : An aqueous solution is prepared by dissolving equimolar amounts of aminoguanidine (B1677879) and orthophosphoric acid in deionized water.

-

Crystallization : Single crystals suitable for X-ray diffraction are grown by the slow evaporation of the prepared aqueous solution at room temperature.[1]

Single-Crystal X-ray Diffraction (SC-XRD)

The determination of the crystal structure is primarily achieved through single-crystal X-ray diffraction. A generalized protocol is outlined below:

-

Crystal Mounting : A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection : The mounted crystal is placed in an X-ray diffractometer. Data is collected at a controlled temperature (e.g., 293 K, 215 K, 160 K) using a specific X-ray wavelength (e.g., Mo Kα radiation).

-

Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined using least-squares techniques.[1]

Neutron Diffraction

To accurately determine the positions of hydrogen atoms, which is crucial for a detailed understanding of the hydrogen-bonding network, neutron diffraction is the preferred technique.

-

Crystal Growth for Neutron Diffraction : Larger single crystals are typically required for neutron diffraction experiments compared to X-ray diffraction.

-

Data Collection : The crystal is mounted in a neutron diffractometer at a research reactor or spallation source. A beam of neutrons is directed at the crystal, and the diffracted neutrons are detected.

-

Structure Refinement : The neutron diffraction data is used to refine the crystal structure, with a particular focus on the positions and thermal parameters of the hydrogen atoms.

The Hydrogen Bonding Network: The Core of the Supramolecular Structure

The supramolecular architecture of aminoguanidinium dihydrogen phosphate is dominated by an extensive network of hydrogen bonds. The phosphate groups are linked by three distinct, short hydrogen bonds (around 2.50 Å) to form infinite two-dimensional slabs parallel to the (001) crystal plane.[1] These slabs are then held together by the aminoguanidinium ions, which are nearly parallel to the (100) plane, through N-H···O hydrogen bonds.[1] This intricate network of hydrogen bonds is responsible for the stability of the crystal lattice and influences its physical properties.

Conclusion and Future Directions

The structural analysis of aminoguanidinium dihydrogen phosphate reveals a highly organized, hydrogen-bonded framework. The detailed crystallographic data and experimental protocols presented in this guide provide a solid foundation for researchers working with guanidinium-based salts. Future work should aim to obtain high-quality single-crystal X-ray and neutron diffraction data for the unsubstituted guanidinium dihydrogen phosphate to allow for a direct comparison with its amino-substituted analogue. Further investigation into the potential polymorphs and their respective physical properties would also be of significant value to the scientific community. The systematic study of these materials will undoubtedly contribute to the rational design of new crystalline solids with tailored properties for applications in materials science and drug development.

References

Whitepaper: The Pivotal Role of the Phosphate Group in the Function of Guanidinium-Based Compounds

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The interaction between the guanidinium (B1211019) cation and the phosphate (B84403) anion is a fundamental recognition motif in biological systems, governing processes from protein-DNA binding to cellular uptake of therapeutic agents. This technical guide provides an in-depth analysis of the multifaceted roles of the phosphate group in modulating the function of guanidinium-containing compounds. It explores the physicochemical underpinnings of the guanidinium-phosphate interaction, the influence of the phosphate group as a counterion on drug properties, and its significance as a biological target for guanidinium-rich molecules. Furthermore, this document details experimental protocols for evaluating these interactions and presents quantitative data to support the discussed principles. A case study on Polyhexamethylene Guanidine (B92328) Phosphate (PHMG-p) illustrates a specific signaling pathway affected by such compounds.

Introduction: The Guanidinium Group and its Significance

The guanidinium group, the protonated form of guanidine at physiological pH, is a planar, Y-shaped cation with a delocalized positive charge.[1] It is famously found in the side chain of the amino acid arginine and is a key player in a multitude of biological processes.[1][2] Its ability to form strong, bidentate hydrogen bonds with oxoanions like carboxylates, sulfates, and most notably, phosphates, is central to its function.[1][3][4] This robust interaction is leveraged in nature for molecular recognition and has been exploited in drug design to create molecules with enhanced cellular uptake and specific targeting capabilities.[5][6]

The Guanidinium-Phosphate Interaction: A Physicochemical Deep Dive

The affinity between guanidinium and phosphate is remarkably high and selective.[1] This interaction is thermodynamically distinct from the interaction between ammonium (B1175870) and phosphate groups. While the ammonium-phosphate complex formation is primarily driven by entropy, the guanidinium-phosphate complexation benefits from both favorable enthalpy and entropy changes.[1][5] This difference is attributed to the distinct solvation shells of the guanidinium and ammonium groups.[1][5]

The key features of the guanidinium-phosphate interaction are:

-